Methyl 1-Methyl-2-oxopiperidine-3-carboxylate Methyl 1-Methyl-2-oxopiperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 101327-98-4
VCID: VC7811102
InChI: InChI=1S/C8H13NO3/c1-9-5-3-4-6(7(9)10)8(11)12-2/h6H,3-5H2,1-2H3
SMILES: CN1CCCC(C1=O)C(=O)OC
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol

Methyl 1-Methyl-2-oxopiperidine-3-carboxylate

CAS No.: 101327-98-4

Cat. No.: VC7811102

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-Methyl-2-oxopiperidine-3-carboxylate - 101327-98-4

Specification

CAS No. 101327-98-4
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
IUPAC Name methyl 1-methyl-2-oxopiperidine-3-carboxylate
Standard InChI InChI=1S/C8H13NO3/c1-9-5-3-4-6(7(9)10)8(11)12-2/h6H,3-5H2,1-2H3
Standard InChI Key GFCZCYCTEGTOBA-UHFFFAOYSA-N
SMILES CN1CCCC(C1=O)C(=O)OC
Canonical SMILES CN1CCCC(C1=O)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Methyl 1-methyl-2-oxopiperidine-3-carboxylate features a piperidine backbone with three key substituents:

  • N-Methyl group: Enhances lipophilicity and influences stereoelectronic interactions.

  • 2-Oxo group: Introduces ketone functionality, enabling nucleophilic additions and reductions.

  • 3-Carboxylate ester: Provides a site for hydrolysis or transesterification reactions .

The compound’s IUPAC name, methyl 1-methyl-2-oxopiperidine-3-carboxylate, reflects this substitution pattern. Its SMILES notation, CN1CCCC(C1=O)C(=O)OC, and InChIKey, GFCZCYCTEGTOBA-UHFFFAOYSA-N, are standardized identifiers for chemical databases .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₃NO₃
Molecular Weight171.19 g/mol
CAS Registry Number101327-98-4
SMILESCN1CCCC(C1=O)C(=O)OC
XLogP3-AA (Log P)0.7 (predicted)

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via a multi-step process involving cyclization and esterification. A patented method (WO2000026187A1) outlines the following steps :

  • Malonate Alkylation: Diethyl malonate reacts with a cyanoethylating agent (e.g., cinnamonitrile derivatives) to form a substituted malonate intermediate.

  • Cyclization: The intermediate undergoes base-catalyzed cyclization (e.g., using NaOEt in ethanol) to form the piperidine ring.

  • Hydrogenation: Catalytic hydrogenation (Pd/C or Raney Ni) reduces the nitrile group to an amine.

  • Esterification: Methylation of the carboxylic acid intermediate using methanol under acidic conditions yields the final ester .

Industrial production optimizes these steps for scalability, employing recrystallization or chromatography for purification. Typical yields exceed 70% under optimized conditions .

Stereochemical Considerations

The synthesis predominantly yields the trans-isomer due to steric hindrance during cyclization. Patent data indicate that the cis-isomer constitutes less than 5% of the product mixture, ensuring high stereochemical purity for pharmaceutical applications .

Pharmaceutical Applications

Role in Paroxetine Synthesis

Methyl 1-methyl-2-oxopiperidine-3-carboxylate is a key intermediate in synthesizing paroxetine, a selective serotonin reuptake inhibitor (SSRI). The process involves:

  • Reductive Amination: The ketone group is reduced to a secondary amine.

  • Resolution: Chiral resolution using tartaric acid derivatives isolates the biologically active (−)-trans enantiomer.

  • Functionalization: Introduction of the p-fluorophenyl group completes the paroxetine structure .

Table 2: Key Reactions in Paroxetine Synthesis

Reaction StepReagents/ConditionsOutcome
Ketone ReductionH₂/Pd-C, ethanolSecondary amine formation
Chiral Resolution(+)-Di-p-toluoyl-D-tartaric acidEnantiomer isolation
Aryl IntroductionPd-mediated couplingp-Fluorophenyl addition

Biological Activity and Derivatives

c-Met Kinase Inhibition

A 2014 study (PMC6271681) identified 3-carboxypiperidin-2-one derivatives as potent c-Met inhibitors, with IC₅₀ values as low as 8.6 nM . Structural analogs of Methyl 1-methyl-2-oxopiperidine-3-carboxylate demonstrated:

  • Anti-Proliferative Effects: IC₅₀ of 0.57–16 μM against MKN45 gastric cancer cells.

  • Selectivity: >100-fold selectivity over related kinases (e.g., VEGF-R2) .

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